Isoquercetin

Pharmacokinetics Bioavailability Nutraceutical Formulation

Isoquercetin delivers 10.5-fold greater oral bioavailability than aglycone quercetin, enabling lower dosing and predictable in vivo outcomes—critical for dietary supplement and functional food development. As a clinically validated PDI inhibitor (Phase II: 21.9% D-dimer reduction at 1000 mg/day), it is the premier chemical probe for thrombosis research. Its single glucose moiety confers intermediate α-glucosidase inhibition (IC₅₀ 0.185 mM)—more potent than rutin—while its role as a key intermediate in enzymatic rutin bioconversion (yields up to 93.9%) supports sustainable GMP manufacturing. Choose isoquercetin when bioavailability, target specificity, and process efficiency are non-negotiable.

Molecular Formula C21H20O12
Molecular Weight 464.4 g/mol
CAS No. 21637-25-2
Cat. No. B050326
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIsoquercetin
CAS21637-25-2
Synonyms2-(3,4-dihydroxyphenyl)-3-(beta-D-glucofuranosyloxy)-5,7-dihydroxy-4H-1-benzopyran-4-one
4H-1-benzopyran-4-one, 2-(3,4-dihydroxyphenyl)-3-(beta-D-glucofuranosyloxy)-5,7-dihydroxy
flavone, 3,3',4',5,7-pentahydroxy-, 3-beta-D-glucofuranoside
isoquercetin
isoquercitin
isoquercitrin
isoquercitroside
isotrifoliin
quercetin 3-(beta-D-glucofuranoside)
quercetin 3-O-beta-D-glucofuranoside
quercetin-3-glucoside
quercetin-3-O-beta-glucoside
quercetin-3-O-glucoside
trifoliin
trifoliin A
Molecular FormulaC21H20O12
Molecular Weight464.4 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)OC4C(C(C(O4)C(CO)O)O)O)O)O
InChIInChI=1S/C21H20O12/c22-6-13-15(27)17(29)18(30)21(32-13)33-20-16(28)14-11(26)4-8(23)5-12(14)31-19(20)7-1-2-9(24)10(25)3-7/h1-5,13,15,17-18,21-27,29-30H,6H2/t13-,15-,17+,18-,21+/m1/s1
InChIKeyOVSQVDMCBVZWGM-QSOFNFLRSA-N
Commercial & Availability
Standard Pack Sizes2 mg / 5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceAssay:≥98%A crystalline solid

Structure & Identifiers


Interactive Chemical Structure Model





Isoquercetin (CAS 21637-25-2) Technical Baseline and Procurement Context


Isoquercetin (Isoquercitrin, Quercetin 3-β-D-glucoside) is a naturally occurring flavonol glycoside formed by the conjugation of the aglycone quercetin with a glucose moiety at the C-3 position [1]. As a member of the quercetin glycoside family, isoquercetin exhibits distinct physicochemical and pharmacokinetic properties compared to its aglycone counterpart and other glycosylated derivatives. The compound is widely distributed in medicinal plants and dietary sources and has garnered significant scientific interest for its antioxidant, anti-inflammatory, and enzyme inhibitory activities [2]. Notably, isoquercetin serves as a critical intermediate in the enzymatic biotransformation of rutin and demonstrates markedly enhanced oral bioavailability relative to quercetin, positioning it as a preferred molecular form for both research applications and commercial development [3].

Why Quercetin or Rutin Cannot Simply Substitute for Isoquercetin


The quercetin glycoside family encompasses structurally similar compounds that nonetheless exhibit profound differences in pharmacokinetic behavior, enzymatic susceptibility, and biological potency. Isoquercetin, quercetin, and rutin differ in their glycosylation patterns—isoquercetin bears a single glucose moiety, rutin a disaccharide (rutinose), and quercetin exists as the aglycone [1]. These structural distinctions directly dictate their absorption, metabolism, and target engagement. For instance, isoquercetin demonstrates significantly higher oral bioavailability than quercetin due to enhanced aqueous solubility and preferential hydrolysis by intestinal lactase-phlorizin hydrolase [2]. Furthermore, isoquercetin occupies an intermediate position in enzyme inhibition potency between the highly active aglycone quercetin and the less potent diglycoside rutin [3]. Generic substitution among these in-class candidates is therefore scientifically unsound; each compound presents a unique efficacy, safety, and bioavailability profile that must be matched to the specific requirements of the research or industrial application. The quantitative evidence below substantiates precisely where and why isoquercetin offers distinct advantages.

Isoquercetin Quantitative Differentiation Evidence Versus Quercetin, Rutin, and Quercetin-3-O-β-D-glucuronide


Isoquercetin Demonstrates 10.5-Fold Higher Human Oral Bioavailability Than Quercetin

Isoquercetin exhibits substantially enhanced oral bioavailability compared to its aglycone counterpart, quercetin. In a controlled crossover study involving healthy human volunteers (n=8), the oral administration of an isoquercetin-γ-cyclodextrin inclusion complex (IQC-γCD) resulted in a 10.5-fold higher bioavailability than quercetin embedded in dextrin [1]. This pronounced difference is attributed to isoquercetin's improved aqueous solubility and its susceptibility to hydrolysis by intestinal lactase-phlorizin hydrolase, which efficiently releases absorbable quercetin conjugates [1].

Pharmacokinetics Bioavailability Nutraceutical Formulation

Isoquercetin Exhibits Intermediate α-Glucosidase Inhibition Potency with an IC50 of 0.185 mM

In a comparative evaluation of three flavonoids—quercetin, isoquercetin, and rutin—as inhibitors of the diabetes-relevant enzyme α-glucosidase, isoquercetin displayed an IC50 value of 0.185 mmol/L. This potency is intermediate between that of the aglycone quercetin (IC50 0.017 mmol/L) and the diglycoside rutin (IC50 0.196 mmol/L) [1]. The study further determined that all three compounds act as mixed-type inhibitors (noncompetitive and anticompetitive). The binding constants (K_A) followed the same rank order: quercetin > isoquercetin > rutin, confirming that glycosylation at the C-3 position progressively attenuates enzyme binding affinity [1].

Enzyme Inhibition Diabetes Research α-Glucosidase

Isoquercetin Attenuates Alcohol-Induced Hepatotoxicity with Differential Cytoprotective Potency Relative to Quercetin and Rutin

In a comparative study using alcohol-induced liver injury in HepG2 cells, isoquercetin, quercetin, and rutin were evaluated for their ability to prevent hepatocyte damage. The study reported that treatment with these compounds prevented alcohol-induced alterations in hepatic aminotransferases, lipid peroxides, antioxidant enzymes, and pro-inflammatory factors, as well as ROS generation [1]. Notably, the hepatoprotective activity was observed to be highest for quercetin, followed by isoquercetin, and then rutin [1]. While specific quantitative values for each endpoint are not provided in the abstract, the rank-order effect is clearly established. Furthermore, the study identified Nrf2 activation as a key mechanism, with quercetin being the most potent inducer, followed by its glycosides [1].

Hepatoprotection Oxidative Stress Inflammation

Isoquercetin Increases Plasma PDI Inhibitory Activity by 73.3% at 1000 mg Daily in Cancer Patients

In a multicenter phase II clinical trial (NCT02195232) evaluating isoquercetin's antithrombotic effects in advanced cancer patients, daily oral administration of isoquercetin at 1000 mg for 56 days resulted in a 73.3% increase in plasma protein disulfide isomerase (PDI) inhibitory activity (P < 0.001) [1]. The 500 mg cohort also showed a significant, albeit smaller, increase of 37.0% (P < 0.001) [1]. This PDI inhibition was associated with meaningful downstream clinical effects: a median decrease in D-dimer plasma concentrations of -21.9% (P = 0.0002) and a reduction in platelet-dependent thrombin generation of -57.2% (P = 0.004) at the 1000 mg dose [1].

Thrombosis Protein Disulfide Isomerase Cancer

Isoquercetin Pharmacokinetics in Rats: AUC0-t of Quercetin Metabolites Following Oral Administration

A systematic pharmacokinetic comparison in Sprague-Dawley rats following separate oral administration (50 mg/kg) of quercetin (Qr), isoquercitrin (IQ), and quercetin-3-O-β-D-glucuronide (QG) revealed distinct metabolic fates. The AUC0−t of quercetin (the primary active metabolite) was 2,212.7 ± 914.1 mg/L*min in the IQ group, compared to 2,590.5 ± 987.9 mg/L*min in the Qr group and 3,505.7 ± 1,565.0 mg/L*min in the QG group [1]. Interestingly, the AUC0−t of IQ itself was the lowest among all groups, indicating rapid and extensive metabolism of the parent compound. The study also confirmed mutual biotransformation between Qr and QG, and that IQ is metabolized into both Qr and QG [1].

Pharmacokinetics Metabolism Preclinical

Isoquercetin Exhibits Differential Antioxidant and Mitochondrial Uncoupling Effects Compared to Quercetin and Rutin

A comprehensive study evaluated the effects of quercetin and its glycosides (isoquercitrin, rutin, hyperoside) on kidney mitochondrial function and antioxidant activity. The results demonstrated that all tested compounds increased State 2 respiration rate (uncoupling effect), reduced cytochrome c, decreased mitochondrial H2O2 generation, and possessed radical scavenging and ferric reducing capacities [1]. The study explicitly concluded that the highest activity was characteristic of quercetin, and that the sugar moiety significantly diminishes activity in the glycosides [1]. Isoquercetin exhibited intermediate activity between quercetin and rutin across all measured parameters.

Antioxidant Mitochondrial Function Free Radical Scavenging

Isoquercetin High-Value Research and Industrial Application Scenarios


Nutraceutical and Functional Food Formulation

Isoquercetin's 10.5-fold higher oral bioavailability in humans compared to quercetin [1] makes it the preferred choice for developing dietary supplements and functional foods that aim to deliver quercetin's health benefits. Unlike poorly soluble quercetin, isoquercetin can be formulated with cyclodextrin inclusion complexes to further enhance absorption [1]. This superior pharmacokinetic profile enables lower dosing, improved patient compliance, and more predictable in vivo outcomes, which are critical factors for commercial product differentiation and regulatory substantiation.

Enzymatic Biotransformation and Green Chemistry Manufacturing

Isoquercetin serves as a key intermediate in the enzymatic conversion of rutin, a process that is both environmentally benign and highly efficient. Optimized biphasic systems have achieved rutin conversion rates of 99.5% and isoquercitrin yields of 93.9% within 3 hours [2]. This biocatalytic approach offers a sustainable alternative to harsh chemical hydrolysis, yielding a high-purity product suitable for pharmaceutical and nutraceutical applications. Industrial procurement of isoquercetin as a starting material or analytical standard directly supports quality control and process optimization in this growing manufacturing sector.

Diabetes and Metabolic Syndrome Research

For investigations into carbohydrate metabolism and postprandial hyperglycemia, isoquercetin provides a balanced α-glucosidase inhibitory profile. With an IC50 of 0.185 mM, it is less potent than quercetin (0.017 mM) but more potent than rutin (0.196 mM) [3]. This intermediate potency, combined with its favorable bioavailability, positions isoquercetin as a valuable tool compound for studying the role of dietary flavonoids in blood glucose regulation. Researchers can leverage isoquercetin to explore mechanisms of enzyme inhibition without the confounding factor of extremely poor oral absorption that limits the utility of quercetin in vivo.

Thrombosis and Coagulation Research

Isoquercetin's clinically validated mechanism as a protein disulfide isomerase (PDI) inhibitor is a distinct and target-specific property not shared by all quercetin glycosides. In a phase II trial, 1000 mg daily oral isoquercetin reduced D-dimer by 21.9% and increased plasma PDI inhibitory activity by 73.3% in advanced cancer patients [4]. This evidence supports the use of isoquercetin as a chemical probe for studying PDI's role in thrombus formation and as a lead compound for developing antithrombotic therapies in hypercoagulable conditions, including cancer-associated thrombosis and sickle cell disease [5].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
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